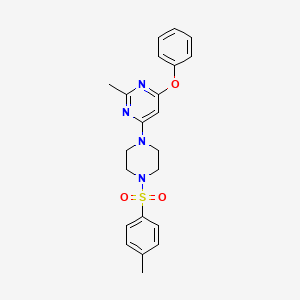

![molecular formula C20H17Cl2N3O2S B3007009 2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 396724-51-9](/img/structure/B3007009.png)

2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

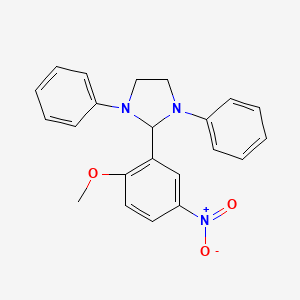

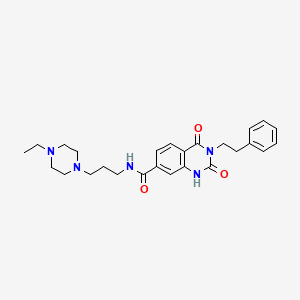

The compound 2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic molecule that likely exhibits a range of interactions due to its multiple functional groups and aromatic systems. While the specific compound is not directly discussed in the provided papers, insights can be drawn from similar structures that have been analyzed.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an amine with an acyl chloride or an acid anhydride. For example, the synthesis of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide involves the reaction of 6-methyluracil with 2-chloromethyltiiran followed by a reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide . This suggests that a similar approach could be used for the synthesis of the compound , with appropriate substitutions for the specific functional groups.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by various intra- and intermolecular interactions. For instance, the crystal structures of two C,N-disubstituted acetamides showed that molecules are linked into sheets or chains through a combination of hydrogen bonds and halogen-arene interactions . These interactions are crucial in determining the three-dimensional arrangement of the molecules in the solid state and can affect the compound's properties and reactivity.

Chemical Reactions Analysis

Acetamide derivatives can participate in a variety of chemical reactions, primarily due to the reactivity of the amide functional group. The amide linkage can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. Additionally, the presence of other functional groups, such as chlorophenyl rings, can lead to substitution reactions or interactions with nucleophiles and electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of chloro and thiazole rings, as seen in 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, can affect the compound's polarity, solubility, and melting point . Intermolecular interactions, such as hydrogen bonding, can also impact these properties by stabilizing the solid-state structure. The specific properties of this compound would need to be determined experimentally, but it is likely that they would be similar to those of structurally related compounds.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes, formed through the coordination of pyrazole and amide functional groups with metal ions, demonstrate significant antioxidant activity, as evidenced by various in vitro assays such as DPPH, ABTS, and FRAP. These findings suggest potential applications in developing antioxidant agents or studying the redox properties of coordination complexes (Chkirate et al., 2019).

Antimicrobial Agents

Derivatives of acetamide and thiophene compounds, including those incorporating the antipyrine moiety, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit promising biological activity against various microorganisms, indicating potential applications in the development of new antimicrobial agents (Aly et al., 2011).

Nonlinear Optical Properties

The nonlinear optical properties of crystalline acetamides have been investigated, revealing their potential as candidates for photonic devices like optical switches and modulators. This research underscores the importance of understanding the electronic and structural characteristics that contribute to the nonlinear optical behavior of acetamide derivatives (Castro et al., 2017).

Antitumor Evaluation

Certain N-substituted-2-amino-1,3,4-thiadiazoles, synthesized through the modification of acetamide structures, have been evaluated for their antitumor activities. These studies provide a basis for exploring acetamide derivatives in cancer research, potentially leading to the development of new therapeutic agents (Hamama et al., 2013).

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N3O2S/c1-12-4-2-3-5-17(12)25-20(14-10-28-11-16(14)24-25)23-19(26)9-27-18-7-6-13(21)8-15(18)22/h2-8H,9-11H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFNQIJPQQAAIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3006930.png)

![N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3006932.png)

![2-[(4-Fluoro-2-propan-2-yloxyphenoxy)methyl]oxirane](/img/structure/B3006935.png)

![6-Methoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B3006944.png)